Cas no 87679-58-1 (rel-(2S,3aR,7aS)-Octahydroindole-2-carboxylic Acid)

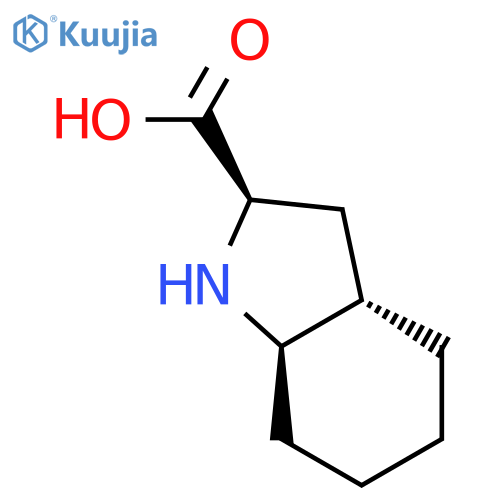

87679-58-1 structure

商品名:rel-(2S,3aR,7aS)-Octahydroindole-2-carboxylic Acid

rel-(2S,3aR,7aS)-Octahydroindole-2-carboxylic Acid 化学的及び物理的性質

名前と識別子

-

- 1H-Indole-2-carboxylicacid, octahydro-, (2R,3aS,7aR)-rel-

- rel-(2S,3aR,7aS)-Octahydroindole-2-carboxylic Acid

- 1H-Indole-2-carboxylicacid,octahydro-,(2R,3aS,7aR)-rel-(9CI)

- (2S,3aR,7aS)-rel-Octahydro-indole-2-carboxylic acid

- 145438-94-4

- rel-(2S,3aR,7aS)-Octahydroindole-2-carboxylic Acid (~90%, contains cis)

- rel-(2S, 3aR,7aS)-Octahydro-1H-indole-2-carboxylic Acid

- (2S, 3aR,7aS)-rel-Octahydro-indole-2-carboxylic acid

- (2S, 3aR,7aS)-Octahydro-indole-2-carboxylic acid

- AKOS015854020

- (2S,3AR,7aS)-rel-octahydro-1H-indole-2-carboxylicacid

- CQYBNXGHMBNGCG-CSMHCCOUSA-N

- 1H-Indole-2-carboxylic acid, octahydro-, (2S,3aR,7aS)-

- DTXSID30427049

- AS-49299

- FD7165

- BCP16126

- MFCD09952530

- (2S,3AR,7aS)-rel-octahydro-1H- indole-2-carboxylic acid

- (2S,3aR,7aS) octahydro-1H-indole-2-carboxylic acid

- (2S,3aR,7aS)-Octahydroindole-2-carboxylic acid

- (2S,3ar,7as)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid

- L-(2S,3aR,7aS)-Octahydroindole-2-carboxylic Acid

- A808370

- (2S,3aR,7aS)-octahydro-1H-indol-2-carboxylic acid

- (2S,3aR,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indol-1-ium-2-carboxylate

- SCHEMBL497280

- Q27464679

- CS-0375707

- (2S,3AR,7AS)-OCTAHYDRO-INDOLE-2-CARBOXYLIC ACID

- 87679-58-1

- (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid

- AM84415

- (2S,3AR,7aS)-rel-octahydro-1H-indole-2-carboxylic acid

- (2S,3aR,7aS)-perhydroindole-2-carboxylic acid

- L-Octahydroindole-2-carboxylic acid

- AC-28351

- AKOS006284740

-

- MDL: MFCD09952530

- インチ: InChI=1S/C9H15NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h6-8,10H,1-5H2,(H,11,12)/t6-,7+,8+/m1/s1

- InChIKey: CQYBNXGHMBNGCG-CSMHCCOUSA-N

- ほほえんだ: C1CCC2C(C1)CC(N2)C(=O)O

計算された属性

- せいみつぶんしりょう: 169.110278721g/mol

- どういたいしつりょう: 169.110278721g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 193

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 3

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -1

- トポロジー分子極性表面積: 49.3Ų

じっけんとくせい

- ゆうかいてん: >265°C (dec.)

- ようかいど: DMSO (Sparingly), Methanol (sparingly)

rel-(2S,3aR,7aS)-Octahydroindole-2-carboxylic Acid セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:Refrigerator

rel-(2S,3aR,7aS)-Octahydroindole-2-carboxylic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB483466-1 g |

(2S,3AR,7aS)-rel-octahydro-1H- indole-2-carboxylic acid; . |

87679-58-1 | 1g |

€1409.40 | 2023-06-15 | ||

| TRC | O236901-10mg |

rel-(2S,3aR,7aS)-Octahydroindole-2-carboxylic Acid |

87679-58-1 | 10mg |

$442.00 | 2023-05-17 | ||

| abcr | AB483466-250 mg |

(2S,3AR,7aS)-rel-octahydro-1H- indole-2-carboxylic acid; . |

87679-58-1 | 250mg |

€595.80 | 2023-06-15 | ||

| eNovation Chemicals LLC | Y1126770-500mg |

(2S,3aR,7aS)-rel-Octahydro-indole-2-carboxylic acid |

87679-58-1 | 95% | 500mg |

$530 | 2024-07-28 | |

| abcr | AB483466-250mg |

(2S,3AR,7aS)-rel-octahydro-1H- indole-2-carboxylic acid; . |

87679-58-1 | 250mg |

€500.00 | 2025-02-17 | ||

| Ambeed | A482795-1g |

(2S,3aR,7aS)-rel-Octahydro-1H-indole-2-carboxylic acid |

87679-58-1 | 97% | 1g |

$839.0 | 2024-04-16 | |

| eNovation Chemicals LLC | Y1126770-5g |

(2S,3aR,7aS)-rel-Octahydro-indole-2-carboxylic acid |

87679-58-1 | 95% | 5g |

$3805 | 2025-02-19 | |

| eNovation Chemicals LLC | Y1126770-1g |

(2S,3aR,7aS)-rel-Octahydro-indole-2-carboxylic acid |

87679-58-1 | 95% | 1g |

$950 | 2025-02-19 | |

| abcr | AB483466-100 mg |

(2S,3AR,7aS)-rel-octahydro-1H- indole-2-carboxylic acid; . |

87679-58-1 | 100mg |

€326.00 | 2023-06-15 | ||

| TRC | O236901-5mg |

rel-(2S,3aR,7aS)-Octahydroindole-2-carboxylic Acid |

87679-58-1 | 5mg |

$ 236.00 | 2023-09-06 |

rel-(2S,3aR,7aS)-Octahydroindole-2-carboxylic Acid 関連文献

-

Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970

-

5. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853

87679-58-1 (rel-(2S,3aR,7aS)-Octahydroindole-2-carboxylic Acid) 関連製品

- 9002-01-1(Streptokinase)

- 72000-65-8(2,5-Pyrrolidinedicarboxylicacid)

- 103201-78-1((2S,4S)-4-cyclohexylpyrrolidine-2-carboxylic acid)

- 609-36-9(pyrrolidine-2-carboxylic acid)

- 3060-46-6((2S)-4-methyl-2-(methylamino)pentanoic acid)

- 80828-13-3((2R,3aR,7aR)-rel-OctahydroIndole-2-carboxylic Acid)

- 147-85-3(L-Proline)

- 344-25-2(D-Proline)

- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)

- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)

推奨される供給者

Amadis Chemical Company Limited

(CAS:87679-58-1)rel-(2S,3aR,7aS)-Octahydroindole-2-carboxylic Acid

清らかである:99%

はかる:1g

価格 ($):755.0